Indoline-1-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLMZSGSTGOPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the De Novo Synthesis of Indoline-1-carbothioamide
The de novo synthesis of the this compound scaffold is most commonly achieved through the reaction of indoline (B122111) with a suitable isothiocyanate derivative. This approach builds the carbothioamide functional group directly onto the indoline nitrogen.
A representative synthetic pathway involves the reaction of indoline with an aryl isothiocyanate, such as 4-nitrophenyl isothiocyanate. The reaction is typically conducted in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature (e.g., 0°C) to control the exothermic nature of the reaction, followed by stirring at room temperature. This nucleophilic addition of the indoline nitrogen to the electrophilic carbon of the isothiocyanate group yields the N-substituted this compound. For instance, reacting indoline with 4-nitrophenyl isothiocyanate produces N-(4-nitrophenyl)this compound. This intermediate can then be further modified, for example, by reducing the nitro group to an amine using reagents like tin(II) chloride (SnCl2) in hydrochloric acid, yielding a versatile precursor like N-(4-aminophenyl)this compound for further derivatization.
Table 1: General Reaction for De Novo Synthesis
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|
Derivatization Approaches for Substituted Indoline-1-carbothioamides
The this compound scaffold is a versatile platform for generating a wide array of derivatives through various chemical transformations. These approaches allow for the introduction of diverse functional groups and the construction of more complex heterocyclic systems.
The carbothioamide moiety of this compound derivatives is a key functional group for building new heterocyclic rings through nucleophilic addition and cyclocondensation reactions. The sulfur and nitrogen atoms of the carbothioamide group can act as nucleophiles, enabling the formation of five-membered heterocycles like 1,3,4-thiadiazoles and 1,2,4-triazoles. turkjps.org
For example, hydrazinecarbothioamide derivatives of indole (B1671886) can undergo acid-catalyzed cyclization to form 2-amino-1,3,4-thiadiazoles. rdd.edu.iq In a typical procedure, treating a 2-(indole-3-carbonyl)hydrazine-1-carbothioamide with concentrated sulfuric acid leads to intramolecular cyclization and dehydration, yielding the corresponding 5-(indol-3-yl)-1,3,4-thiadiazol-2-amine. rdd.edu.iq Alternatively, reacting an indole-3-acetic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride also produces 2-amino-1,3,4-thiadiazole (B1665364) derivatives. rdd.edu.iq
Similarly, treatment of hydrazinecarbothioamides under basic conditions, such as with aqueous sodium hydroxide (B78521) followed by heating, can induce cyclization to form 3-thioxo-1,2,4-triazoles. turkjps.org These triazole rings can be further functionalized. The versatility of these cyclization reactions allows for the generation of a library of compounds with different heterocyclic appendages attached to the core indoline structure. researchgate.netmdpi.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling cleaner reactions compared to conventional heating methods. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives related to this compound.
While direct microwave-assisted synthesis of the parent this compound is not extensively documented, the synthesis of analogous structures benefits significantly from this technique. For instance, the reaction between various aromatic aldehydes and 4-phenylthiosemicarbazide (B147422) to form N-phenylhydrazine-1-carbothioamide Schiff bases has been efficiently conducted using microwave irradiation. eurjchem.com This method provides the desired products rapidly and in good yields. eurjchem.com Furthermore, microwave irradiation has been employed in the palladium-catalyzed synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, showcasing its utility in constructing the core indole/indoline ring system itself. mdpi.com The synthesis of complex 1,2,3-triazole-based carbazole (B46965) derivatives has also been achieved through microwave-assisted methods, highlighting the broad applicability of this technology in creating diverse heterocyclic scaffolds. nih.govrsc.org These examples strongly suggest that MAOS is a viable and advantageous strategy for producing analogs of this compound, particularly for multi-step and cyclization reactions. jpsionline.com
In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. The synthesis of this compound and its derivatives has benefited from these approaches.
One notable green strategy is the use of environmentally benign solvents. Ethanol (B145695), being inexpensive, readily available, and less toxic than many organic solvents, has been used as a reaction medium for the synthesis of indole pyrazole (B372694) carbothioamide derivatives. ijarsct.co.inijarsct.co.in This method is not only more sustainable but also offers advantages like simple reaction conditions, high yields, and easy product isolation. ijarsct.co.in
Another significant green technique is solvent-free synthesis. A one-pot, four-component reaction under solvent-free grinding conditions at room temperature has been developed to produce novel 1,2,3-triazolyl pyrazoline-/indazolyl-carbothioamide hybrids. researchgate.net This mechanochemical approach is highly efficient, expeditious, avoids the use of potentially toxic solvents, and minimizes waste, affording products in excellent yields. researchgate.net Flow chemistry techniques have also been applied to the synthesis of indoline derivatives, allowing for reduced reaction times, lower quantities of hazardous reagents, and improved productivity compared to traditional batch processes. researchgate.netepa.gov These methods represent a significant step towards the sustainable production of complex indole-based molecules. nih.gov
The carbothioamide group, with its sulfur and nitrogen atoms, possesses excellent chelating properties, making this compound and its derivatives effective ligands for a variety of metal ions. The resulting metal complexes often exhibit unique structural and electronic properties.
Indole-based thiosemicarbazone ligands, which are structurally similar to indoline-1-carbothioamides, readily form complexes with transition metals. For example, an indole-3-carbaldehyde-derived carbothioamide has been shown to form complexes with Fe(III), Co(II), Ni(II), and Cu(II). nih.govresearchgate.net Spectroscopic and analytical data reveal different coordination modes depending on the metal ion. The ligand can act as a bidentate donor, coordinating through the thione sulfur and a hydrazinic nitrogen atom, or as a tridentate ligand involving other atoms. nih.gov
Similarly, Schiff base ligands derived from 1-H-indole-2,3-dione and hydrazinecarbothioamide have been used to synthesize complexes with rare earth metals such as La(III) and Nd(III). ijpsr.com Studies on these complexes suggest an octahedral geometry where the metal ion is coordinated to three bidentate ligands. ijpsr.com The formation of these complexes is confirmed through various techniques, including IR, NMR, and electronic spectroscopy, which show characteristic shifts upon coordination to the metal center. preprints.orgnih.gov The ability of the carbothioamide moiety to coordinate with metals in different ways makes it a valuable component in the design of novel coordination compounds. mdpi.commdpi.com
Table 2: Examples of Metal Complexes with Indole-Carbothioamide Type Ligands
| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Geometry (Example) | Reference |
|---|---|---|---|---|
| Indole-3-carbaldehyde carbothioamide | Fe(III), Co(II), Ni(II), Cu(II) | Bidentate (S, N), Tridentate | Not specified | nih.gov |
| 1-H-Indole-2,3-dione hydrazinecarbothioamide | La(III), Nd(III) | Bidentate | Octahedral | ijpsr.com |
| Indole-N-methyl-thiosemicarbazone | Cu(I) | Monodentate (S) | Dinuclear complex | mdpi.com |
Regioselective and Stereoselective Synthesis Strategies
Controlling regioselectivity (where substituents are placed) and stereoselectivity (the 3D arrangement of atoms) is crucial in synthesizing complex molecules for specific applications. While strategies focusing directly on the parent this compound are not widespread, methods for the selective synthesis of the precursor indoline ring are well-established and foundational.
Regioselective synthesis often focuses on controlling substitution on the indoline ring. For example, methods have been developed for the regioselective synthesis of 2,3,5-trisubstituted indoles, where a sulfinyl group on the aniline (B41778) starting material directs the cyclization and subsequent functionalization at the C-5 position. clockss.org Gold-catalyzed intramolecular hydroamination of N-(2-alkynylphenyl)ureas provides a regioselective route to indole-1-carboxamides, which are closely related to carbothioamides. rsc.org Such strategies ensure that functional groups are installed at specific positions on the aromatic portion of the indoline scaffold. orgsyn.orgbeilstein-journals.orgnih.gov
Stereoselective synthesis aims to control the formation of chiral centers. An intramolecular alkyne iminium ion cyclization has been developed for the stereoselective construction of trans-2,3-disubstituted indolines. rsc.org Another approach involves a conjugate addition nitro-Mannich reaction followed by cyclization to produce diastereomerically pure 1,2-diamine-containing indolines. nih.gov These stereochemically defined indoline intermediates can then be converted to the corresponding indoline-1-carbothioamides by reaction with an isothiocyanate, thereby transferring the stereochemical integrity of the backbone to the final product. The development of these selective strategies is key to accessing specific isomers of complex indoline derivatives. helsinki.firesearchgate.net
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques in Structural Confirmation
Spectroscopic methods are fundamental in confirming the chemical structure of indoline-1-carbothioamide derivatives by probing the electronic and vibrational energy levels of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the connectivity and chemical environment of each atom can be determined.
In derivatives of this compound, ¹H NMR spectra typically reveal characteristic signals. For instance, in N-(4-nitrophenyl)this compound, the proton of the thiocarbamide (NH) group appears as a distinct singlet at approximately δ 10.4 ppm. bdpsjournal.orgbanglajol.infobanglajol.info The protons of the indoline (B122111) ring system and any substituent groups also exhibit specific resonances that are crucial for structural confirmation. For example, in a series of N-(4-aminophenyl)this compound derivatives, the two protons of the CH₂ group adjacent to the nitrogen atom of the indoline ring typically appear as a triplet around δ 3.08-3.10 ppm, while the other two CH₂ protons resonate as a triplet at approximately δ 4.21-4.26 ppm. core.ac.uk
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. A key diagnostic peak for this compound derivatives is the resonance of the thiocarbonyl (C=S) carbon, which is typically observed in the downfield region of the spectrum. For N-(4-nitrophenyl)this compound, this characteristic peak appears at δ 177.5 ppm. bdpsjournal.orgbanglajol.infobanglajol.info Other carbon signals, such as those of the aromatic rings and the aliphatic carbons of the indoline moiety, provide further structural confirmation. core.ac.uk
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| N-(4-nitrophenyl)this compound bdpsjournal.orgbanglajol.infobanglajol.info | ¹H | 10.4 | Singlet | Thiocarbamide NH |
| N-(4-aminophenyl)this compound core.ac.uk | ¹H | 3.08 | Triplet | Indoline CH₂ |
| 4.21 | Triplet | Indoline CH₂ | ||
| 5.05 | Singlet | NH₂ | ||
| 9.41 | Singlet | Thiocarbamide NH | ||
| N-(4-nitrophenyl)this compound bdpsjournal.orgbanglajol.infobanglajol.info | ¹³C | 177.5 | - | C=S |
| N-(4-aminophenyl)this compound core.ac.uk | ¹³C | 26.7 | - | Indoline CH₂ |
| 52.8 | - | Indoline CH₂ |
Note: Chemical shifts are reported relative to a standard reference (e.g., TMS) and can vary slightly depending on the solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational modes of specific bonds.
For this compound derivatives, the IR spectrum provides clear evidence for key functional groups. A strong absorption band corresponding to the N-H stretch of the thiocarboxamide group is typically observed around 3300-3434 cm⁻¹. core.ac.uk The C=S (thiocarbonyl) stretching vibration gives rise to a characteristic absorption in the range of 1209-1270 cm⁻¹. bdpsjournal.orgbanglajol.infocore.ac.uk Other notable bands include those for aromatic C-H stretching (around 3055-3099 cm⁻¹), aliphatic C-H stretching (around 2850-2969 cm⁻¹), and N-H bending (around 1600-1610 cm⁻¹). core.ac.uk
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Thiocarboxamide N-H | Stretching | 3300-3434 core.ac.uk |
| Aromatic C-H | Stretching | 3055-3099 core.ac.uk |
| Aliphatic C-H | Stretching | 2850-2969 core.ac.uk |
| N-H | Bending | 1600-1610 core.ac.uk |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound derivatives, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are commonly employed. bdpsjournal.orgcore.ac.uk The mass spectrum will show a molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the molecular weight of the compound. For example, the LC-MS data for N-(4-aminophenyl)this compound shows a calculated m/z for [M+H]⁺ of 269.100, with a found value of 270.0979. core.ac.uk The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, can further corroborate the proposed structure.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
For derivatives of this compound, X-ray crystallography has been instrumental in confirming their molecular geometry and understanding the intermolecular forces that govern their packing in the solid state. iucr.orgiucr.orgresearchgate.net For instance, the crystal structure of (Z)-2-(1-benzyl-2-oxoindolin-3-ylidene)-N-phenylhydrazine-1-carbothioamide revealed a Z conformation about the C=N bond. iucr.orgresearchgate.net
Intermolecular interactions, such as hydrogen bonds and C-H...π interactions, are responsible for the way the molecules pack together in the crystal. iucr.orgresearchgate.net C-H...S hydrogen bonds and π-π stacking interactions are also observed, contributing to the formation of a three-dimensional supramolecular architecture. iucr.orgiucr.orgresearchgate.netresearchgate.net These non-covalent interactions are fundamental to understanding the solid-state properties of these compounds.
X-ray crystallography provides a detailed snapshot of the molecular conformation in the solid state. For this compound derivatives, this includes the relative orientations of the indoline ring system, the carbothioamide group, and any substituents.
In the case of (Z)-2-(1-benzyl-2-oxoindolin-3-ylidene)-N-phenylhydrazine-1-carbothioamide, the crystal structure showed that the benzyl (B1604629) and phenyl rings adopt specific orientations relative to the indoline ring plane. iucr.orgresearchgate.net The planarity of the molecule can be influenced by the formation of intramolecular hydrogen bonds. researchgate.netiucr.org Computational studies, such as molecular mechanics and ab initio calculations, can be used to explore the conformational space of these molecules and compare the calculated low-energy conformers with the experimentally determined crystal structure. sciforum.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(4-nitrophenyl)this compound |
| N-(4-aminophenyl)this compound |
| (Z)-2-(1-benzyl-2-oxoindolin-3-ylidene)-N-phenylhydrazine-1-carbothioamide |
| 2-(5-Fluoro-1-methyl-2-oxoindolin-3-ylidene)-N-[4-(methylsulfanyl)phenyl]hydrazine-1-carbothioamide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands that arise from the excitation of electrons from lower energy molecular orbitals to higher energy ones. These transitions are primarily of the types π → π* and n → π*, which are associated with the chromophoric groups present in the molecule: the indoline ring and the carbothioamide moiety.
The indoline system, a bicyclic aromatic amine, typically exhibits electronic transitions related to the benzene (B151609) and pyrrole (B145914) rings. The fusion of these rings and the presence of the nitrogen atom influence the energy levels of the molecular orbitals. Generally, indole (B1671886) and its derivatives display two main absorption bands in the UV region, often referred to as the ¹La and ¹Lb bands, arising from π → π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring system.
The carbothioamide group (-C(=S)NH₂) introduces additional electronic transitions. The thiocarbonyl group (C=S) is a known chromophore that gives rise to a relatively weak n → π* transition at longer wavelengths and a more intense π → π* transition at shorter wavelengths. The non-bonding electrons (n) are located on the sulfur atom, and their excitation to an anti-bonding π* orbital requires less energy, hence occurring at a longer wavelength.
In the case of this compound, the attachment of the carbothioamide group to the nitrogen atom of the indoline ring leads to a conjugated system. This conjugation influences the electronic properties of both the indoline and carbothioamide moieties, resulting in shifts in the absorption maxima (λmax) compared to the individual, unsubstituted parent compounds.
Detailed research findings on the specific UV-Vis spectral data for this compound are not extensively available in the public domain. However, based on the analysis of related indole and thiourea (B124793) derivatives, the expected absorption characteristics can be inferred. For instance, studies on various N-substituted indoline derivatives and thiourea compounds indicate that the π → π* transitions typically occur in the range of 250-300 nm, while the n → π* transitions are often observed at wavelengths above 300 nm. core.ac.uk
A theoretical investigation using computational methods like Time-Dependent Density Functional Theory (TD-DFT) could provide calculated values for the electronic transitions and their corresponding oscillator strengths. aip.org Such computational studies on similar indole derivatives have been performed to predict their UV-Vis spectra and understand the nature of their electronic transitions. aip.orgacs.org
Table of Expected UV-Vis Absorption Data for this compound
The following table presents a hypothetical data set based on the analysis of related compounds, which would require experimental or computational verification for this compound.
| Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Electronic Transition | Chromophore |
| ~270-290 | High | π → π | Indoline Ring |
| ~310-330 | Low | n → π | Carbothioamide (C=S) |
| ~240-260 | High | π → π* | Carbothioamide (C=S) |
This table is illustrative and based on data for structurally related compounds. Specific experimental values for this compound are required for confirmation.
Further experimental investigation is necessary to definitively assign the absorption bands and quantify the molar absorptivity for this compound. Such studies would involve dissolving the compound in a suitable solvent, like ethanol (B145695) or methanol, and recording its absorbance across the UV-Vis range. core.ac.uk
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.orgsigmaaldrich.comarxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests higher reactivity, indicating a greater ease of intramolecular charge transfer. connectedpapers.com
In the study of N-tosyl-indole hybrid thiosemicarbazones, FMO analysis helps in predicting the chemical reactivity and kinetic stability of the compounds. rsc.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The distribution and energy levels of these orbitals provide insight into the charge transfer interactions within the molecule. For one such derivative, compound 5r, the HOMO and LUMO energy values were calculated, and the resulting energy gap helps to understand its reactivity profile. rsc.org
Table 1: Frontier Molecular Orbital (FMO) Data for Selected Indole (B1671886) Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Indole-7-carboxyldehyde (I7C) | -6.50 | -2.10 | 4.40 | nih.gov |
| Chromone-thiosemicarbazone (3a) | -5.61 | -2.56 | 3.05 | nih.gov |
| Chromone-thiosemicarbazone (3b) | -5.67 | -2.55 | 3.12 | nih.gov |
| 2-amino-((E)-(4-cyanobenzalidine) amino) maleonitrile | -6.35 | -2.34 | 4.01 | connectedpapers.com |
This table presents FMO data for various indole-related derivatives to illustrate the application of this analysis, as specific data for Indoline-1-carbothioamide was not available in the provided sources.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. rsc.orgresearchgate.net It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites within a molecule, which is crucial for understanding molecular interactions like drug-receptor binding and hydrogen bonding. rsc.org
In an MEP map, different colors represent varying electrostatic potential values. Typically, red and yellow regions indicate negative potential (nucleophilic reactivity), while blue regions signify positive potential (electrophilic reactivity). rsc.org Green areas represent near-zero potential. rsc.org For an N-tosyl-indole thiosemicarbazone derivative (compound 5r), the MEP plot revealed that the sulfone group possesses the most negative electrostatic potential, while the nitrogen of the carbothioamide group holds the most positive potential. rsc.org This information is instrumental in predicting how the molecule will interact with biological targets. rsc.org
Non-Linear Optical (NLO) Properties
Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and telecommunications. nih.govrsc.org Organic molecules, particularly those with π-conjugated systems, are promising candidates for NLO materials. nih.gov Computational studies, often using DFT, are employed to calculate NLO properties like the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govresearchgate.net
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. This method is widely used in drug discovery to understand the interactions between a potential drug molecule and its biological target. nih.gov For indoline (B122111) and indole carbothioamide derivatives, docking studies have been instrumental in elucidating their mechanisms of action against various targets, including enzymes and DNA.
These simulations help to validate experimental biological activity results and provide a theoretical basis for the observed efficacy. nih.gov For example, docking studies have been performed on indole-thiosemicarbazone ligands and their metal complexes to support their observed antimicrobial activities. arxiv.orgnih.gov
Prediction of Binding Modes and Affinities
Molecular docking simulations predict how a ligand binds within the active site of a receptor and estimate the strength of this interaction, often expressed as a binding energy or affinity score. Lower binding energy values typically indicate a more stable and favorable interaction.
In studies of indole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, docking analyses identified compounds with strong binding energies, comparable to the standard inhibitor erlotinib. For instance, certain indole–1,2,4-triazole hybrids showed higher binding affinities for the AKT1 kinase enzyme than the control drug. The simulations also reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the receptor's active site, which are critical for stabilizing the ligand-receptor complex.
Table 2: Molecular Docking Data for Selected Indoline/Indole Derivatives
| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Source |
|---|---|---|---|---|
| Indole-carbothioamide derivative (3a) | EGFR Tyrosine Kinase | - | - | |
| Indole-carbothioamide derivative (3b) | EGFR Tyrosine Kinase | - | - | |
| Indole-triazole hybrid (8a) | AKT1 Kinase | -8.31 | - | |
| Indole-triazole hybrid (8b) | AKT1 Kinase | -8.33 | - | |
| Indole-triazole hybrid (8f) | AKT1 Kinase | -8.60 | - | |
| N-tosyl-indole thiosemicarbazone (5r) | Tyrosinase | - | - | rsc.org |
Rational Design of Derivatives Based on Docking Outcomes
For example, after initial screening and docking studies identified indoline-based compounds as potent inhibitors of certain enzymes, this information guided the design and synthesis of new analogues with improved activity. Docking results can highlight which parts of a molecule are essential for binding and which can be modified. This has led to the development of N-substituted indole derivatives with enhanced anticancer or antimicrobial properties compared to their unsubstituted counterparts. The iterative process of docking, synthesis, and biological testing is a cornerstone of modern drug discovery, enabling the optimization of compounds like those based on the this compound scaffold.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and stability of molecules over time. For indole derivatives, MD simulations have been instrumental in understanding their interactions with biological targets and confirming the stability of ligand-protein complexes.
Recent research has utilized MD simulations to investigate the stability of various indole-based compounds complexed with their target proteins. For instance, MD simulations were performed to examine the stability of indole-based benzamides as potential inhibitors of estrogen receptor-alpha (ER-α), a target in breast cancer therapy. pensoft.net The simulations, often run for durations such as 150 ns, help in analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex, providing insights into its stability. pensoft.net Stable RMSD values over the simulation period suggest that the ligand remains securely bound within the active site of the protein. pensoft.netmdpi.com
In the context of developing antitubercular agents, MD simulations have been employed to understand the binding intricacies of indole-2-carboxamides with the Mycobacterium membrane protein large 3 (MmpL3). nih.gov These simulations provide a real-time understanding of the molecular interactions and help correlate experimental findings with the simulation data. nih.gov Similarly, MD simulations have been used to confirm the stable binding of carbothioamide derivatives to targets like carbonic anhydrase II and 15-lipoxygenase. mdpi.com The results from these simulations, including the analysis of RMSD, support the dynamic stability of the ligand-bound complexes. mdpi.com
Table 1: Key Findings from Molecular Dynamics Simulations of Indole Derivatives
| Compound Class | Target Protein | Key Findings from MD Simulations | Significance |
|---|---|---|---|
| Indole-based benzamides | Estrogen Receptor-alpha (ER-α) | Confirmed stability of docked protein-ligand complexes. pensoft.net | Supports their potential as modulators against ER-α positive breast cancer. pensoft.net |
| Indole-2-carboxamides | Mycobacterium membrane protein large 3 (MmpL3) | Provided insights into binding patterns and intricacies in real-time. nih.gov | Aids in the development of novel antitubercular agents. nih.gov |
| Carbothioamide derivatives | Carbonic Anhydrase II (b-CA II) & 15-Lipoxygenase (15-LOX) | Confirmed stable binding of ligands to the targets. mdpi.com | Validates their potential as inhibitors for these enzymes. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This approach is fundamental in drug design, as it allows for the prediction of the activity of new, unsynthesized molecules. mdpi.com
For indole derivatives, QSAR studies have been successfully applied to predict their inhibitory effects on various enzymes. The process involves calculating a range of molecular descriptors for a set of compounds with known activities. nih.govnih.gov These descriptors can be physicochemical, topological, or quantum chemical in nature. nih.gov By employing statistical methods like multiple linear regression or machine learning algorithms such as support vector regression (SVR) and random forest (RF), models are built to correlate these descriptors with the observed biological activity. frontiersin.org
A recent study on amide derivatives as xanthine (B1682287) oxidase inhibitors utilized various machine learning methods to build robust QSAR models. frontiersin.org The best models demonstrated high correlation coefficients (R²) and low root mean square error (RMSE) values for both the training and test sets, indicating good predictive power. frontiersin.org Similarly, a QSAR study on indomethacin (B1671933) derivatives identified key descriptors that influence their anti-inflammatory activity. nih.gov
The development of a 3D-QSAR model for indole-2-carboxamides as MmpL3 inhibitors has provided quantitative correlations that complement docking and molecular dynamics studies, aiding in the design of more potent antitubercular compounds. nih.gov
Table 2: Parameters and Findings in QSAR Modeling of Indole and Amide Derivatives
| Compound Series | Target | Modeling Techniques | Key Descriptors/Findings | Model Performance (Example) |
|---|---|---|---|---|
| Amide derivatives | Xanthine Oxidase | Heuristic Method, SVR (RBF, poly, linear, mix), Random Forest frontiersin.org | Combination of linear and non-linear descriptors. frontiersin.org | R² = 0.97 (training), R² = 0.95 (test) frontiersin.org |
| Indomethacin derivatives | Prostaglandin synthesis | Regression Analysis, DFT | IOR, I1, Xeq found to be significant. nih.gov | R² = 0.848 for the best model. nih.gov |
| Indole-2-carboxamides | MmpL3 | Atom-based 3D QSAR nih.gov | Complemented molecular docking and MD simulation results. nih.gov | Predicted potent antitubercular compounds. nih.gov |
| Thiazolidine-4-one derivatives | Mycobacterium tuberculosis | 2D QSAR | MLFER_S, GATSe2, Shal, EstateVSA 6 showed positive correlation with activity. nih.gov | R² = 0.9092 nih.gov |
In Silico Prediction of Drug Metabolism and Bioavailability Parameters
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. sciensage.info In silico tools are increasingly used to estimate these parameters, helping to identify promising drug candidates and reduce the likelihood of late-stage failures. news-medical.net
For indole-thiosemicarbazone compounds, in silico ADMET predictions have shown that these molecules generally exhibit good oral bioavailability. researchgate.net Parameters such as water solubility, lipophilicity (LogP), and adherence to Lipinski's rule of five are commonly evaluated. researchgate.netacs.org Lipinski's rule suggests that most orally active drugs have a molecular weight under 500, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. acs.org
The prediction of metabolic pathways is another crucial aspect. creative-biolabs.com Computational methods can identify the likely sites of metabolism on a molecule, primarily by cytochrome P450 (CYP) enzymes. news-medical.netsimulations-plus.com For example, in silico tools can predict whether a compound is a substrate for major CYP isoforms like 1A2, 2C9, 2C19, 2D6, and 3A4. simulations-plus.com This information is vital as unexpected metabolism can lead to the formation of inactive or toxic metabolites. news-medical.net Studies on indole–1,2,4-triazole hybrids have utilized in silico ADMET profiling to support their potential as anticancer agents. nih.gov
Table 3: Predicted ADMET Properties of Indole Derivatives
| Compound Class | Prediction Tool/Platform | Predicted Parameters | Key Findings |
|---|---|---|---|
| Indole-thiosemicarbazone compounds | SwissADME, pkCSM researchgate.net | Oral bioavailability, water solubility, toxicity. researchgate.net | Exhibited good oral bioavailability and low cytotoxicity against normal cells. researchgate.net |
| New Chemical Entities (including indole derivatives) | SwissTargetPrediction acs.org | Oral activity (Lipinski's rule), toxicity. acs.org | Most drug complexes are likely to be orally active and showed non-mutagenic, non-tumorigenic behavior. acs.org |
| Indole–1,2,4-triazole hybrids | In silico ADMET profiling nih.gov | ADMET pharmacological profile. nih.gov | Supported the anti-Hep-G2 potential of the synthesized compounds. nih.gov |
| N-(4-methoxyphenyl)this compound | Computational Chemistry Data | TPSA, LogP, H-bond acceptors/donors. chemscene.com | TPSA: 24.5, LogP: 3.4547, H_Acceptors: 2, H_Donors: 1. chemscene.com |
Biological Activity and Pharmacological Potential
Anti-Cancer and Anti-Proliferative Efficacy
The quest for novel therapeutic agents for the treatment of cancer has led to the exploration of various synthetic molecules, including derivatives of indoline-1-carbothioamide. These compounds have shown potential in inhibiting cancer cell growth and proliferation through multiple mechanisms.
Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Indoline-based compounds have been identified as potent inhibitors of several tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). core.ac.ukju.edu.sa
Derivatives of indolin-2-one have been specifically designed and synthesized to target VEGFR-2. nih.gov One such study revealed that certain derivatives exhibited potent anticancer activities against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC₅₀ values ranging from 0.74 to 4.62 µM for MCF-7 and 1.13 to 8.81 µM for HepG2. nih.gov The most potent of these compounds also displayed significant VEGFR-2 inhibitory activity, with IC₅₀ values as low as 0.078 µM, which was more potent than the reference drug sunitinib. nih.gov Another study on a new 1H-indole derivative demonstrated a strong prohibitory effect against VEGFR-2 with an IC₅₀ value of 25 nM, outperforming the standard sorafenib. mdpi.com
| Compound Derivative | Target | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Indolin-2-one derivative 5b | VEGFR-2 | MCF-7 | 0.99 |
| Indolin-2-one derivative 10g | VEGFR-2 | MCF-7 | 0.74 |
| Indolin-2-one derivative 17a | VEGFR-2 | MCF-7 | 1.44 |
| Indolin-2-one derivative 17a | VEGFR-2 | HepG2 | 1.133 |
| 1H-indole derivative 7 | VEGFR-2 | MCF-7 | 12.93 |
| 1H-indole derivative 7 | VEGFR-2 | HCT 116 | 11.52 |
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Certain indoline (B122111) derivatives have been shown to trigger this process.
For instance, a novel indoline derivative, compound 20, was found to induce Noxa-dependent apoptosis in esophageal squamous cell carcinoma (ESCC) cells. nih.gov This compound also caused cell cycle arrest at the M phase. nih.gov Another study on an indoline-2-one derivative, compound 17a, demonstrated its ability to induce cell cycle arrest in the S phase and significantly increase apoptosis in HepG2 cells. nih.gov This was accompanied by the upregulation of pro-apoptotic markers like caspase-3, caspase-9, and BAX, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the synthetic benzenesulfonamide (B165840) compound B220, an indoline derivative, was identified as a mitotic inhibitor that causes G2/M phase arrest, leading to apoptotic cell death in colorectal cancer cells. nih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. waocp.org Inhibiting angiogenesis is therefore a valuable anti-cancer strategy.
A study on a carbothioamide indole (B1671886) derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, demonstrated significant anti-angiogenic activity in a rat aorta ring assay with an IC₅₀ of 56.9 µg/mL. waocp.orgnih.gov This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and A549 lung cancer cells with IC₅₀ values of 76.3 µg/mL and 45.5 µg/mL, respectively. waocp.orgnih.gov Another carbothioamide indole derivative, 2-NPHC, also showed significant anti-angiogenic activity and was found to reduce the expression of the VEGF gene in the HCT116 colon cancer cell line. pensoft.netresearchgate.net The anti-angiogenic effects of these indole derivatives are thought to be linked to their ability to inhibit VEGFR-2 and its downstream signaling pathways. pensoft.net
| Compound Derivative | Assay | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|---|
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat Aorta Ring Assay | - | 56.9 |
| Anti-proliferation | HUVEC | 76.3 | |
| Anti-proliferation | A549 | 45.5 | |
| 2-NPHC | Anti-proliferation | HUVEC | 711.7 |
Anti-Microbial Activity
The rise of antimicrobial resistance is a major global health concern, necessitating the development of new and effective antimicrobial agents. This compound derivatives have demonstrated considerable potential in this area, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi. nih.govturkjps.org
Indole derivatives, including those with a carbothioamide moiety, have shown significant antibacterial effects. nih.gov A study investigating a series of new indole derivatives substituted with triazole, thiadiazole, and carbothioamide moieties reported a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against the tested microorganisms. nih.govturkjps.org
These compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), as well as Bacillus subtilis. nih.gov They also showed activity against the Gram-negative bacterium Escherichia coli. nih.gov Notably, some indole-thiadiazole and indole-triazole derivatives demonstrated excellent activity against MRSA, with some compounds having MIC values as low as 3.125 µg/mL. nih.gov Synthetic indole derivatives have also been found to be effective against a variety of multidrug-resistant Gram-positive bacteria, with MICs as low as 0.25 µg/mL. nih.gov
| Compound Series | Bacterial Strain | MIC Range (µg/mL) |
|---|---|---|
| Indole-carbothioamide/triazole/thiadiazole derivatives | Staphylococcus aureus | 6.25 - >50 |
| MRSA | 3.125 - >50 | |
| Escherichia coli | 25 - >50 | |
| Bacillus subtilis | 3.125 - >50 |
In addition to their antibacterial properties, this compound and related indole derivatives have demonstrated promising antifungal activity. nih.gov The same study that highlighted their antibacterial efficacy also reported significant effects against fungal pathogens, particularly Candida species. nih.govturkjps.org
Several of the tested indole derivatives showed moderate activity against Candida albicans, with the most effective compounds exhibiting MIC values of 3.125 µg/mL. nih.gov The antifungal activity against Candida krusei was even more pronounced, with many compounds showing excellent efficacy. nih.gov In fact, most of the tested compounds were found to be several times more effective than the standard antifungal drug fluconazole (B54011) against C. krusei, with MIC values as low as 3.125 µg/mL compared to fluconazole's MIC of 64 µg/mL. nih.gov Another study highlighted that certain indole and indoline derivatives exhibited good antifungal effects on Azole-resistant C. albicans. st-andrews.ac.uknih.gov
| Compound Series | Fungal Strain | MIC Range (µg/mL) |
|---|---|---|
| Indole-carbothioamide/triazole/thiadiazole derivatives | Candida albicans | 3.125 - >50 |
| Candida krusei | 3.125 - 50 |
Anti-Inflammatory Effects and Mechanisms
Derivatives of this compound have demonstrated notable anti-inflammatory properties. A study on a series of novel indoline derivatives, synthesized from an N-(4-aminophenyl)this compound precursor, revealed significant anti-inflammatory activity. core.ac.uk The primary mechanism investigated in this study was the inhibition of protein denaturation, a well-known cause of inflammation. core.ac.uk
The anti-inflammatory potential of these derivatives was evaluated using an in vitro anti-denaturation assay, with diclofenac (B195802) sodium as a standard drug. Several synthesized compounds exhibited excellent inhibition of protein denaturation, with IC50 values comparable to that of the standard. core.ac.uk This suggests that the anti-inflammatory action of these this compound derivatives may be attributed to their ability to stabilize proteins and prevent their denaturation at sites of inflammation.
Table 1: Anti-Inflammatory Activity of this compound Derivatives
| Compound | IC50 (µg/mL) for Protein Denaturation Inhibition |
|---|---|
| Derivative 4a | 62.2 |
| Derivative 4b | 60.7 |
| Derivative 5a | 97.8 |
| Diclofenac Sodium (Standard) | 54.2 |
Data sourced from a study on novel indoline derivatives. core.ac.uk
The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. nih.gov Inhibition of COX enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While direct evidence for COX inhibition by this compound is not extensively documented, the broader class of indole-containing compounds has been a focus of research for developing COX inhibitors. For example, indolizine (B1195054) derivatives, which are bioisosteres of the well-known NSAID indomethacin (B1671933), have been synthesized and shown to be potent COX-2 inhibitors. acs.org
Research into indoline-based compounds has identified dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in the arachidonic acid cascade that also involves COX enzymes. nih.govnih.gov This suggests that the indoline scaffold is a promising framework for the development of anti-inflammatory agents that may target various points in the inflammatory pathway, potentially including COX enzymes.
Anti-Oxidant Properties and Free Radical Scavenging
Indole derivatives are recognized for their antioxidant potential. The ability of these compounds to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in a wide range of diseases. The antioxidant activity of a carbothioamide indole derivative has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This assay is a standard method for assessing the ability of a compound to act as a free radical scavenger. nih.gov
Anti-Diabetic Activity and Enzyme Inhibition (e.g., α-amylase)
A significant area of investigation for this compound derivatives is their potential as anti-diabetic agents. One of the key therapeutic strategies for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase. nih.gov By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a reduction in postprandial hyperglycemia. nih.gov
A series of novel indoline derivatives synthesized from an N-(4-aminophenyl)this compound precursor demonstrated potent in vitro α-amylase inhibitory activity. nih.govnih.gov Several of the synthesized compounds, which incorporated urea (B33335), thiourea (B124793), and sulfonamide moieties, showed significant inhibition of α-amylase, with IC50 values comparable to the standard anti-diabetic drug, acarbose. nih.govnih.gov The presence of a sulfonamide substitution on the this compound scaffold was found to be particularly effective in inhibiting α-amylase. nih.gov
Table 2: α-Amylase Inhibitory Activity of this compound Derivatives
| Compound | IC50 (µg/mL) |
|---|---|
| Derivative 4a | 52.1 |
| Derivative 4b | 57.7 |
| Derivative 3b | 60.7 |
| Derivative 3a | 62.2 |
| Acarbose (Standard) | 48.1 |
Data from a study on novel indoline derivatives. nih.govnih.gov
Antiviral and Anti-HIV Activity
The indole nucleus is a key structural feature in several antiviral drugs, and research continues to explore new indole derivatives for their potential to combat viral infections, including Human Immunodeficiency Virus (HIV). nih.gov Indole derivatives have been reported to inhibit HIV-1 by binding to the gp120 envelope glycoprotein, thereby preventing its interaction with the CD4 receptor and inhibiting viral entry into host cells.
More specifically, certain indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov One such derivative demonstrated a remarkable integrase inhibitory effect with an IC50 value of 0.13 μM. nih.gov While research directly on this compound is limited in this area, the proven anti-HIV activity of its structural relatives highlights the potential of this chemical class in the development of new antiviral therapies. A study on N-arylsulfonyl-3-formylindoles, which share structural similarities, reported significant anti-HIV-1 activity, with one compound showing an EC50 value of 5.02 µM. nih.gov
Table 3: Anti-HIV-1 Activity of an Indole Derivative
| Compound | EC50 (µM) | Therapeutic Index (TI) |
|---|---|---|
| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | 5.02 | 81.69 |
Data from a study on novel indole derivatives. nih.gov
Anti-convulsant Activity
The central nervous system activity of indole derivatives has led to investigations into their potential as anticonvulsant agents. Early studies on various indoline derivatives revealed their ability to protect against seizures in animal models. These compounds were tested using the pentetrazole (PTZ) and maximal electroshock (MES) seizure models in mice, which are standard screening methods for potential anticonvulsant drugs.
One of the tested compounds, 2-oxoindoline, was found to be a potent anticonvulsant, particularly effective in suppressing the tonic phase of PTZ-induced seizures and providing complete protection against maximal electroshock at a dose of 100 mg/kg. More recent research on isoindoline-1,3-dione derivatives, which are structurally related to the indoline core, has also demonstrated their potential as anticonvulsant prototypes. Although specific studies on the anticonvulsant activity of this compound are not available, the positive results from related indoline structures suggest that this class of compounds warrants further investigation for the treatment of epilepsy.
Other Noteworthy Biological Activities
Extensive searches for data on the anti-malarial, anti-tubercular, and antidepressant potential of this compound have not yielded specific research findings or data tables to construct a detailed analysis as requested. The available literature tends to focus on related but structurally distinct chemical classes.
Due to the absence of specific and detailed research on the anti-malarial, anti-tubercular, and antidepressant activities of this compound, no data tables or in-depth research findings for this particular compound can be presented. The scientific community has yet to publish dedicated studies that would allow for a thorough evaluation of its potential in these areas.
Mechanistic Toxicology and Safety Profiling Methodologies
In Silico Toxicity Prediction Models and Risk Assessment
In silico toxicology utilizes computational models to predict the potential toxicity of chemical compounds, offering a rapid and cost-effective method for risk assessment early in the development process. immunocure.us These methods assess a compound's properties based on its chemical structure, using techniques like Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to forecast a range of toxic effects, including carcinogenicity and general organ toxicity. immunocure.usresearchgate.net
The carcinogenic potential of a chemical like Indoline-1-carbothioamide can be evaluated using various in silico models that analyze its two-dimensional structure for features associated with carcinogenicity. These models range from rule-based systems that identify structural alerts (SAs)—molecular substructures known to be linked to carcinogenic activity—to complex machine learning algorithms. nih.govnih.gov
Several platforms and models are available for this purpose:
Rule-Based Systems: Tools like the IRFMN/ISSCAN-CGX model use a defined set of structural alerts. If a compound's structure contains one or more of these alerts, it is flagged as a potential carcinogen. nih.gov
Statistical and Machine Learning Models: More advanced approaches use large datasets of compounds with known carcinogenicity data to train predictive models. Methods such as Support Vector Machines (SVM), Random Forest (RF), and deep learning are employed to classify new compounds. nih.govresearchgate.net For instance, the DeepCarc model, a deep learning-based tool, has shown high accuracy in predicting carcinogenicity for a diverse set of molecules. nih.gov Similarly, ensemble models like Ensemble XGBoost combine multiple predictions to improve accuracy and reliability. frontiersin.org
Commercial and Open-Source Software: Platforms like ADMET Predictor®, TOPKAT, and the open-source CAESAR model provide modules for predicting rodent carcinogenicity based on extensive databases like the Carcinogenic Potency Database (CPDB). simulations-plus.comnih.goveuropa.eu These tools compute the probability of a chemical being a carcinogen and can estimate metrics like the tumorigenic dose (TD50). rsc.orgrsc.org
The performance of these models is rigorously evaluated using metrics such as accuracy, sensitivity (the ability to correctly identify carcinogens), and specificity (the ability to correctly identify non-carcinogens).
Table 1: Performance of Selected In Silico Carcinogenicity Prediction Models
| Model/Method | Accuracy | Sensitivity | Specificity | Data Set Size/Type | Reference |
|---|---|---|---|---|---|
| Ensemble XGBoost | 70.1% | 67.0% | 73.1% | 1003 diverse compounds | frontiersin.org |
| DeepCarc (Deep Learning) | 91.3% | 92.2% | 89.6% | 692 compounds (NCTRlcdb) | nih.gov |
| CAESAR (CP ANN) | ~68% | - | - | Non-congeneric chemicals | europa.eu |
To assess this compound, its structure would be processed by these models to identify any carcinogenic structural alerts or to generate a classification based on machine learning algorithms. This provides a preliminary risk assessment that can guide further experimental testing.
Metabolic Fate and Biotransformation Pathways
Biotransformation is the process by which xenobiotic chemicals are metabolically converted into more water-soluble compounds, facilitating their elimination. This process typically occurs in two phases. Phase I reactions, such as oxidation, introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase hydrophilicity. For this compound, a key biotransformation is expected to involve the indoline (B122111) ring.
A critical metabolic pathway for indoline-containing compounds is the aromatization of the indoline ring to an indole (B1671886) ring through dehydrogenation. nih.govresearchgate.net This reaction is primarily catalyzed by Cytochrome P450 (CYP450) enzymes in the liver. nih.govpsu.edu Research has shown that this process is a formal dehydrogenation, rather than a hydroxylation followed by dehydration. researchgate.netpsu.edu
Studies on indoline and the drug indapamide (B195227) have identified CYP3A4 as the most efficient enzyme for this "aromatase" activity. psu.edunih.gov Other P450 enzymes, including CYP2C19, CYP2C8, CYP1A2, CYP2B6, CYP2D6, and CYP2E1, also contribute to this transformation, though to a lesser extent. psu.edunih.gov
Table 2: Relative Activity of Human P450 Enzymes in Indoline Dehydrogenation
| P450 Enzyme | Relative Dehydrogenation Activity | Reference |
|---|---|---|
| CYP3A4 | Highest | psu.edunih.gov |
| CYP2C19 | Moderate (~37% of CYP3A4 for indapamide) | nih.gov |
| CYP2C8 | Lower (~21% of CYP3A4 for indapamide) | nih.gov |
| CYP1A2 | Low | psu.edu |
| CYP2B6 | Low | psu.edu |
| CYP2D6 | Low | psu.edu |
| CYP2E1 | Low | psu.edu |
This dehydrogenation has significant toxicological implications. The resulting indole metabolite can undergo a second dehydrogenation step, particularly if it is a 3-substituted indole, to form a highly reactive and electrophilic 3-methyleneindolenine (B1207975) intermediate. nih.govresearchgate.netnih.gov This reactive metabolite can covalently bind to cellular nucleophiles like proteins and DNA, potentially leading to toxicity and enzyme inactivation. nih.govacs.org Therefore, the P450-mediated dehydrogenation of the indoline ring in this compound represents a potential bioactivation pathway.
One-carbon metabolism is a fundamental network of interconnected biochemical pathways, including the folate and methionine cycles, that transfers one-carbon units for essential cellular processes like nucleotide synthesis and methylation reactions. mdpi.comcreative-proteomics.com The folate cycle provides the one-carbon units necessary for the methionine cycle to regenerate methionine, which is then converted to S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation. mdpi.com
The metabolism of this compound can indirectly intersect with one-carbon metabolism, primarily through its connection to tryptophan metabolism. Tryptophan, an essential amino acid, is the natural precursor for the biosynthesis of indole and its derivatives in the body. mdpi.com The major metabolic route for tryptophan is the kynurenine (B1673888) pathway, but it also feeds into pathways that are linked with one-carbon metabolism. mdpi.comresearchgate.net For example, the folate cycle is required for the synthesis of various molecules, and its activity is linked to the availability of substrates derived from amino acid metabolism. oup.com
While a direct entry of the indoline or its indole metabolite into the core reactions of the folate or methionine cycles is not established, the biotransformation of a xenobiotic like this compound introduces an indole moiety into the system. This could potentially influence the pool of endogenous indole-related signaling molecules that are derived from tryptophan, thereby indirectly affecting the complex metabolic network where tryptophan is a key node. unite.it
A significant portion of dietary tryptophan that reaches the large intestine is metabolized by the gut microbiota into a wide array of indole derivatives. nih.govnih.gov This microbial indole pathway is a major source of bioactive signaling molecules that mediate host-microbiota communication. frontiersin.orgfrontiersin.org
Commensal bacteria, such as species from Bacteroides, Clostridium, and Lactobacillus, possess the enzyme tryptophanase, which converts tryptophan to indole. nih.govoup.com Further enzymatic modifications produce a variety of other metabolites.
Table 3: Major Tryptophan Metabolites Produced by Gut Microbiota
| Metabolite | Abbreviation | Key Producing Bacteria | Reference |
|---|---|---|---|
| Indole | - | Escherichia coli, Bacteroides sp., Clostridium sp. | nih.gov |
| Indole-3-propionic acid | IPA | Clostridium sporogenes | nih.gov |
| Indole-3-acetic acid | IAA | Clostridium sp., Bacteroides sp., Bifidobacterium sp. | nih.gov |
| Indole-3-aldehyde | IAld | Lactobacillus sp. | nih.gov |
| Tryptamine | - | Clostridium sp., Ruminococcus sp. | nih.gov |
These microbial metabolites are not inert; they act as crucial signaling molecules that regulate host physiology. They can enhance the integrity of the intestinal barrier, modulate local and systemic immune responses, and influence the function of distant organs. frontiersin.orgmdpi.commdpi.com For example, several indole derivatives are ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a key role in maintaining immune homeostasis at the mucosal surface. frontiersin.orgdovepress.com
The biotransformation of this compound results in an indole-containing metabolite. The introduction of this xenobiotic-derived indole could potentially interfere with the natural signaling functions of the gut microbiota-derived indoles. This interplay is critical for understanding the full toxicological profile, as the compound's metabolite could act as an agonist or antagonist at receptors like AhR, or otherwise disrupt the delicate balance of host-microbiota communication. mdpi.comasm.org
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool in the analysis of Indoline-1-carbothioamide derivatives, enabling the separation of complex mixtures and the precise quantification of individual components.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of this compound and its analogues. This method offers high sensitivity and selectivity, making it ideal for both qualitative and quantitative analysis.
In the synthesis and characterization of various this compound derivatives, LC-MS is frequently employed to confirm the molecular weight of the synthesized compounds. banglajol.infocore.ac.ukbanglajol.info For instance, in the synthesis of N-(4-aminophenyl)this compound, LC-MS analysis was used to confirm the mass of the target compound, with the calculated m/z [M+H]+ being 269.100 and the found value being 270.0979. core.ac.uk Similarly, for a related derivative, the calculated m/z [M+H]+ was 269.1 and the found value was 270.0. banglajol.info
The versatility of LC-MS allows for its application in various stages of research, from monitoring reaction progress to the final characterization of products. core.ac.uk Different ionization techniques, such as Electrospray Ionization (ESI), are commonly used to generate ions from the indoline (B122111) derivatives for mass analysis. banglajol.infobanglajol.info The development of rapid LC-MS/MS methods has further enhanced the capability to detect and quantify a wide range of compounds, including those with an indole (B1671886) or indazole carboxamide scaffold. unipd.itnih.gov These methods often utilize reversed-phase chromatography with C18 columns and gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with additives like formic acid to improve ionization. unipd.itmdpi.com
Table 1: LC-MS Parameters for Analysis of Indoline Derivatives
| Parameter | Details | Reference |
| Chromatography System | Waters Acquity UHPLC | unipd.it |
| Column | Acquity UPLC® HSS C18 (1.8 μm, 2.1 x 150 mm) | unipd.it |
| Mobile Phase A | Water with 0.1% formic acid | mdpi.com |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | mdpi.com |
| Gradient Elution | A time-programmed gradient from B to A | unipd.it |
| Flow Rate | 0.4 mL/min | unipd.it |
| Injection Volume | 10 μL | unipd.it |
| Column Temperature | 40 °C | unipd.it |
| Mass Spectrometer | Waters Xevo TQD | unipd.it |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | unipd.it |
| Detection Mode | Multiple Reaction Monitoring (MRM) | unipd.it |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable derivatives of this compound. It is particularly useful for identifying and quantifying compounds in complex mixtures. nih.govwiley.com
GC-MS methods have been developed for the identification and quantification of various indole and indazole carboxamide compounds. nih.govwiley.com These methods often involve a detailed analysis of the fragmentation patterns to aid in structure elucidation. For quantitative analysis, GC-MS can provide high accuracy and precision, especially when reference materials are available. nih.govwiley.com In a study comparing GC-MS and NMR for the quantification of synthetic cannabinoids with an indole/indazole carboxamide structure, GC-MS demonstrated significant merit for analyzing multiple compounds simultaneously. nih.govwiley.com
The selection of the appropriate column and temperature program is critical for achieving good separation. For instance, a common setup for the GC-MS analysis of indole alkaloids involves a capillary column like the HP-5MS. notulaebotanicae.ro
Table 2: Typical GC-MS Conditions for Indole Alkaloid Analysis
| Parameter | Details | Reference |
| Gas Chromatograph | HP 6890 | notulaebotanicae.ro |
| Column | HP-5MS capillary column (30 m × 0.25 mm; film thickness 0.25 µm) | notulaebotanicae.ro |
| Carrier Gas | Helium | notulaebotanicae.ro |
| Flow Rate | 1 mL/min | notulaebotanicae.ro |
| Injector Temperature | 280 °C | notulaebotanicae.ro |
| Transfer Line Temperature | 280 °C | notulaebotanicae.ro |
| Ion Source Temperature | 230 °C | notulaebotanicae.ro |
| Injection Mode | Split (5:1 ratio) | notulaebotanicae.ro |
| Mass Spectrometer | HP 5973 Mass Selective Detector | notulaebotanicae.ro |
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography (SFC) has emerged as a powerful separation technique, particularly for chiral separations and the analysis of nonpolar compounds. shimadzu.comthieme-connect.de Utilizing supercritical carbon dioxide as the main mobile phase, often with polar organic modifiers, SFC offers advantages such as high efficiency and faster separations compared to traditional liquid chromatography. thieme-connect.deresearchgate.net
While direct applications of SFC for this compound are not extensively documented in the provided context, the technique's suitability for separating a wide range of compounds, including those with polar functional groups, suggests its potential utility. thieme-connect.de SFC is particularly advantageous for chiral separations, which could be relevant for asymmetrically substituted indoline derivatives. shimadzu.com The technique can be coupled with various detectors, including mass spectrometry, providing both separation and identification capabilities. thieme-connect.de
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of this compound and its derivatives. core.ac.ukgrafiati.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms within the molecule, confirming the structure of synthesized compounds. banglajol.infocore.ac.ukbanglajol.info
For quantitative purposes (qNMR), the integrated intensity of an NMR signal is directly proportional to the molar concentration of the corresponding nuclei. asdlib.org This allows for the accurate determination of the concentration of an analyte relative to a known internal standard. asdlib.org A study on the quantification of indole alkaloids demonstrated the development of a rapid and accurate qNMR method for the simultaneous determination of multiple components. researchgate.net This method highlighted the advantages of qNMR, including high precision and the lack of a need for standard compounds for calibration curve preparation. researchgate.net
Key considerations for accurate qNMR include ensuring complete relaxation of the magnetization between acquisitions, choosing an appropriate internal standard that does not have overlapping signals with the analyte, and achieving a high signal-to-noise ratio. asdlib.orgresearchgate.net
Table 3: Parameters for Quantitative ¹H NMR of Indole Alkaloids
| Parameter | Details | Reference |
| Spectrometer | 600 MHz NMR Spectrometer | researchgate.net |
| Solvent | DMSO-d₆ | researchgate.net |
| Quantitative Signal Region | Highly deshielded NH signal (δH 10–11) | researchgate.net |
| Linearity Range | 25–400 μg/mL | researchgate.net |
| Lower Limit of Quantification | 25 μg/mL | researchgate.net |
| Precision (RSD) | < 2.51% (intra- and interday) | researchgate.net |
| Accuracy (Relative Error) | Within ±4.4% | researchgate.net |
Mass Spectrometric Imaging Techniques (e.g., MALDI-FT ICR MSI)
Mass spectrometric imaging (MSI) techniques, such as Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometric Imaging (MALDI-FT ICR MSI), offer the ability to visualize the spatial distribution of molecules directly in tissue sections or on other surfaces. researchgate.netnih.gov This powerful analytical method combines the chemical specificity of mass spectrometry with microscopic imaging. rsc.org
While direct MALDI-FT ICR MSI studies on this compound were not found, the technique has been successfully applied to the identification and imaging of other indole-3-carboxamide cannabinoids in hair samples. researchgate.net This demonstrates the potential of MSI to analyze the distribution of this compound and its metabolites in biological samples. MALDI-FT ICR MSI provides high mass resolving power and mass accuracy, which is crucial for distinguishing between compounds with very similar masses. nih.govchemrxiv.orguliege.be Recent advancements in this technology have focused on improving spectral resolution and mitigating mass shifts to enhance the confidence of ion identification during imaging experiments. chemrxiv.orguliege.be The ability to perform in situ analysis of metabolites from various sample types, including formalin-fixed, paraffin-embedded tissues, opens up new avenues for research. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Variation on Biological Activity
The biological activity of indoline-1-carbothioamide derivatives can be significantly altered by the introduction of various substituents at different positions on the indoline (B122111) ring and the carbothioamide moiety. These modifications can influence the compound's ability to interact with biological targets, thereby affecting its therapeutic efficacy.
Research into the anti-inflammatory properties of a series of N-(4-aminophenyl)this compound derivatives has provided valuable insights into their SAR. core.ac.uk In these studies, the primary amino group of the precursor N-(4-aminophenyl)this compound was modified to synthesize a range of urea (B33335), thiourea (B124793), sulfonamide, and carboxamide derivatives. The anti-inflammatory activity of these compounds was evaluated using an anti-denaturation assay, with the results summarized in the table below. core.ac.uk
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | R Group | IC50 (µg/mL) |
|---|---|---|
| 3a | Urea Derivative | 115.4 |
| 3b | Thiourea Derivative | 109.1 |
| 4a | N-(4-(tosylamino)phenyl) | 62.2 |
| 4b | N-(4-{[(2,6-dichlorophenyl)sulfonyl]amino}phenyl) | 60.7 |
| 5a | Carboxamide Derivative | 97.8 |
| Diclofenac (B195802) Sodium | Standard Drug | 54.2 |
The data reveals that the nature of the substituent has a profound impact on the anti-inflammatory activity. The sulfonamide derivatives (compounds 4a and 4b ) exhibited the most potent inhibitory activity on protein denaturation, with IC50 values of 62.2 µg/mL and 60.7 µg/mL, respectively. core.ac.uk Their activity was comparable to the standard anti-inflammatory drug, diclofenac sodium (IC50 = 54.2 µg/mL). core.ac.uk The presence of the sulfonamide group appears to be a key determinant for the enhanced anti-inflammatory effect in this series of compounds. core.ac.uk
In contrast, the urea (3a ) and thiourea (3b ) derivatives showed less potent, yet still noticeable, inhibition of protein denaturation. The carboxamide derivative (5a ) displayed moderate activity. core.ac.uk This suggests that while the core this compound scaffold possesses some intrinsic anti-inflammatory potential, the introduction of a sulfonamide moiety significantly enhances this activity. The potent activity of compounds 4a and 4b suggests that these derivatives represent a promising framework for the development of novel anti-inflammatory agents. core.ac.uk
Stereochemical Influence on Pharmacological Efficacy
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a significant impact on its pharmacological properties. While specific studies on the stereochemical influence on the pharmacological efficacy of this compound are not extensively documented in publicly available research, the principles of stereochemistry in drug action are well-established and can be applied to this class of compounds.
Chirality, or the "handedness" of a molecule, is a key aspect of stereochemistry. Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other. Although enantiomers have the same chemical formula and connectivity, they can interact differently with chiral biological targets such as enzymes and receptors. This can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects.
For indoline derivatives, the stereochemistry at substituted positions on the indoline ring can be crucial for biological activity. For instance, in a study on indoline agonists of Liver X receptors (LXRs), it was found that the (S)-configuration of a proline derivative was required for activity, highlighting the importance of stereochemistry in this class of compounds.
While direct evidence for this compound is pending, the established principles of stereochemistry strongly suggest that the spatial arrangement of substituents on the indoline ring could significantly influence its pharmacological efficacy. Future research focusing on the synthesis and biological evaluation of individual enantiomers of this compound derivatives is warranted to fully elucidate the role of stereochemistry in their activity.
Ligand Efficiency and Drug-Likeness Optimization
In the process of drug discovery, it is not only the biological activity of a compound that is important, but also its physicochemical properties, which determine its "drug-likeness." Ligand efficiency (LE) is a metric used to assess the binding efficiency of a molecule to its target relative to its size. It is a valuable tool for optimizing lead compounds into viable drug candidates. Drug-likeness, on the other hand, refers to a qualitative concept used in drug design to evaluate how "drug-like" a substance is with respect to factors such as bioavailability.
Computational tools play a significant role in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which are key components of drug-likeness. For instance, in silico ADMET profiling studies on indoline-2,3-dione derivatives have been used to identify candidates with good drug-like properties. tandfonline.com These studies can predict parameters such as oral bioavailability, gastrointestinal absorption, and potential toxicity, thereby guiding the optimization process. ijmps.org
The optimization of indoline-based compounds often involves a multi-parameter approach, where medicinal chemists aim to enhance biological activity while maintaining or improving drug-like properties. acs.org This can involve modifications to the molecular structure to improve solubility, permeability, and metabolic stability, without compromising the binding affinity for the target.
For example, a study on pyrazoline analogs with a carbothioamide moiety utilized in silico ADMET predictions to evaluate their drug-likeness. nih.gov Properties such as molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (logP) are calculated to assess compliance with established guidelines for drug-likeness, such as Lipinski's rule of five.
While specific ligand efficiency and drug-likeness optimization studies for this compound are not extensively detailed, the general principles applied to other indoline and carbothioamide-containing compounds are highly relevant. The goal is to achieve a balance between potency, selectivity, and favorable pharmacokinetic properties to develop a safe and effective drug. Future research on this compound will likely involve the use of these computational and experimental approaches to optimize its potential as a therapeutic agent.
Future Research Directions and Therapeutic Implications
Development of Novel Indoline-1-carbothioamide Derivatives with Enhanced Potency and Selectivity
The development of new this compound derivatives is a cornerstone of future research, with a primary goal of enhancing their potency and selectivity towards specific biological targets. nih.govnih.govtandfonline.combdpsjournal.org Structure-activity relationship (SAR) studies are instrumental in this endeavor, providing insights into how chemical modifications influence biological activity. bdpsjournal.orgacs.org
For instance, research has shown that the introduction of a chlorine substituent at the 5-position of the indole (B1671886) ring can improve both the potency and cancer selectivity of certain derivatives. nih.gov Similarly, the modification of carboxamides into carbothioamides has been found to enhance antiproliferative activity. nih.gov In the context of anticancer agents, the synthesis of novel 1,3-oxazole-2-carboxamides and their 1,3-thiazole analogues coupled with indoles has yielded compounds with promising selective antitumor effects. nih.gov
The exploration of different substituents on the indoline (B122111) and carbothioamide moieties continues to be a fruitful area of investigation. For example, in the pursuit of antidiabetic agents, derivatives synthesized from N-(4-aminophenyl)this compound have shown potent α-amylase inhibition activity. bdpsjournal.orgbanglajol.info Specifically, compounds bearing a tosylamino phenyl group or a sulfonyl with a dichloro group have demonstrated significant inhibitory effects. bdpsjournal.org
The following table summarizes the activity of selected this compound derivatives, highlighting the impact of different substitutions on their biological activity.
| Compound ID | Target/Activity | Key Structural Features | IC50 Value | Reference |
| 4a | α-amylase inhibition | Tosylamino phenyl group | 52.1 µg/mL | banglajol.info |
| 4b | α-amylase inhibition | Sulfonyl with dichloro group | 57.7 µg/mL | banglajol.info |
| 3a | α-amylase inhibition | Thiourea (B124793) substituent | 62.2 µg/mL | banglajol.info |
| 3b | α-amylase inhibition | Urea (B33335) substituent | 60.7 µg/mL | banglajol.info |
| 8b | h-NTPDase1 inhibition | Oxoindolin hydrazine (B178648) carbothioamide | 0.29 ± 0.02 µM | nih.gov |
| 8e | h-NTPDase1 inhibition | Oxoindolin hydrazine carbothioamide | 0.15 ± 0.009 µM | nih.gov |
| 8k | h-NTPDase2 inhibition | Oxoindolin hydrazine carbothioamide | 0.16 ± 0.01 µM | nih.gov |
| 8c | h-NTPDase3 inhibition | Oxoindolin hydrazine carbothioamide | 0.19 ± 0.02 µM | nih.gov |
Exploration of Multi-Targeted Pharmacological Agents
The concept of multi-target-directed ligands (MTDLs) is gaining traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies. nih.gov this compound derivatives are being explored as scaffolds for the development of such agents, which can simultaneously modulate multiple biological targets. acs.org
One notable area of investigation is the development of dual inhibitors targeting enzymes involved in cancer progression. For example, researchers have designed and synthesized indole-based derivatives with the potential to act as dual inhibitors of enzymes like EGFR and VEGFR-2, both of which are crucial in tumor growth and angiogenesis. nih.govtandfonline.comnih.gov Another study focused on creating dual allosteric inhibitors targeting both the polymerase and RNase H functions of HIV-1 reverse transcriptase. nih.gov
The development of multi-target agents offers the potential for improved therapeutic efficacy and a reduced likelihood of drug resistance. The table below provides examples of indole derivatives designed as multi-target agents.
| Compound Series | Targeted Biological Pathways/Molecules | Therapeutic Area | Reference |
| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Cancer | mdpi.com |
| 3-[2-(4-aryl-1,3-thiazol-2-ylidene)hydrazin-1-ylidene]1-indol-2-one derivatives | HIV-1 Reverse Transcriptase (polymerase and RNase H) and Integrase | HIV/AIDS | nih.gov |
| Indole-based compounds | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Alzheimer's Disease | nih.gov |
Mechanistic Elucidation of Emerging Biological Activities
While the this compound scaffold has been associated with a range of biological activities, a detailed understanding of the underlying mechanisms of action is often still developing. Future research will need to focus on elucidating these mechanisms to fully harness the therapeutic potential of these compounds.
For instance, some indoline derivatives have shown potent anti-inflammatory activity, but the precise molecular targets and signaling pathways involved are not fully characterized. core.ac.uk Similarly, the antimicrobial properties of certain indole derivatives containing carbothioamide moieties warrant further investigation to identify their specific bacterial or fungal targets. turkjps.org
Recent studies have begun to shed light on the mechanisms of some derivatives. For example, certain oxoindolin hydrazine carbothioamide derivatives have been identified as selective inhibitors of different isoforms of ectonucleoside triphosphate diphosphohydrolases (NTPDases), enzymes that play a role in nucleotide signaling. nih.gov Specifically, compound 8m was found to potently stimulate insulin (B600854) secretion by inhibiting NTPDase3. nih.gov Molecular docking studies are often employed to predict and rationalize the binding interactions of these compounds with their target proteins, providing a basis for further experimental validation. nih.govnih.gov
Application in Drug Discovery and Development Pipeline
The promising biological activities of this compound derivatives position them as valuable lead compounds in the drug discovery and development pipeline. The journey from a promising hit compound to a clinical candidate involves several stages, including lead optimization and preclinical studies.
Lead optimization is a critical step where the chemical structure of a lead compound is systematically modified to improve its pharmacological and pharmacokinetic properties, such as potency, selectivity, metabolic stability, and oral bioavailability. acs.orgresearchgate.net For example, a medicinal chemistry program focused on indole-2-carboxamides aimed to improve their aqueous solubility and metabolic stability for the treatment of Chagas disease. acs.org
Preclinical studies are then conducted to evaluate the safety and efficacy of optimized lead compounds in cellular and animal models before they can be considered for human clinical trials. These studies provide crucial data on a compound's potential as a therapeutic agent. nih.gov The successful progression of this compound derivatives through the drug discovery pipeline holds the promise of delivering novel therapeutics for a range of diseases.
Q & A
Basic Research Questions
Q. How should researchers design a focused research question investigating the physicochemical properties of Indoline-1-carbothioamide?
- Methodological Guidance :
- Begin by narrowing the scope to specific variables (e.g., solubility, stability under varying pH conditions, or reactivity with specific functional groups). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of the question .
- Formulate hypotheses that align with existing literature gaps. For example: "How does the thioamide group in this compound influence its thermal stability compared to its carboxamide analogs?"
- Incorporate primary data (e.g., differential scanning calorimetry) and secondary data (literature comparisons) to strengthen validity .
Q. What are the best practices for synthesizing and characterizing this compound to ensure reproducibility?
- Methodological Guidance :
- Document synthetic procedures in detail, including catalyst ratios, reaction temperatures, and purification methods (e.g., column chromatography gradients). Reference and , which emphasize replicability through precise material specifications (e.g., solvent grades, equipment models) .
- Use orthogonal characterization techniques:
- Structural confirmation : NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry.
- Purity assessment : HPLC with UV detection (≥95% purity threshold) and elemental analysis.
- Provide raw spectral data in supporting information to enable peer validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Guidance :
- Consult safety data sheets (SDS) for hazard identification (e.g., acute toxicity, skin/eye irritation) .
- Implement engineering controls (fume hoods) and personal protective equipment (nitrile gloves, lab coats).
- Establish emergency procedures:
- Inhalation exposure : Immediate relocation to fresh air; administer artificial respiration if needed.
- Skin contact : Wash with soap and water for 15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Guidance :
- Conduct a meta-analysis to quantify heterogeneity using I² and H statistics. For example, an I² >50% indicates substantial variability, prompting subgroup analyses (e.g., dose-dependent effects, assay methodologies) .
- Evaluate study biases (e.g., publication bias via funnel plots) and adjust for confounding variables (e.g., cell line specificity in cytotoxicity assays).
- Use sensitivity analyses to identify outliers and validate robustness of conclusions .
Q. What methodologies are recommended for studying the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Guidance :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or enzymes). Validate with in vitro assays (e.g., IC₅₀ determinations) .
- Derivatization strategy : Systematically modify functional groups (e.g., substituting the indoline ring with halogens or alkyl chains) and correlate changes with bioactivity data.
- Data visualization : Create SAR tables comparing substituents, physicochemical properties (logP, polar surface area), and activity metrics .
Q. How can researchers systematically evaluate the toxicological profile of this compound using existing literature?
- Methodological Guidance :
- Follow PRISMA guidelines for systematic reviews: Define inclusion/exclusion criteria (e.g., preclinical studies in mammalian models) and extract data on endpoints (e.g., LD₅₀, organ toxicity) .
- Assess risk of bias using tools like SYRCLE’s RoB tool for animal studies.
- Synthesize findings into a toxicity profile matrix, highlighting dose-response relationships and species-specific effects .
Tables for Methodological Reference
Table 1: Key Statistical Metrics for Meta-Analysis (Adapted from )
| Metric | Interpretation | Use Case |
|---|---|---|
| I² | Proportion of total variation due to heterogeneity | I² >75% = high heterogeneity; investigate subgroup differences |
| H | Ratio of observed heterogeneity to expected | H >1.5 = significant heterogeneity; consider random-effects models |
Table 2: Essential Characterization Data for IND Applications (Adapted from )
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-UV | ≥95% |
| Impurities | LC-MS | ≤0.15% per unknown |
| Stability | Accelerated degradation (40°C/75% RH) | No significant degradation over 1 month |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
